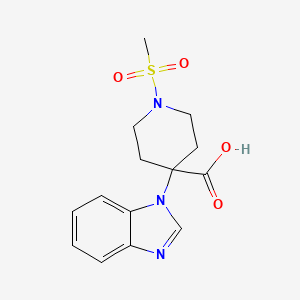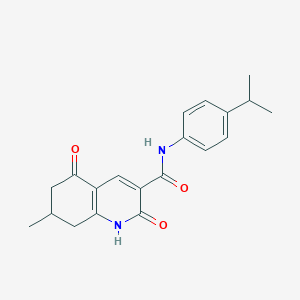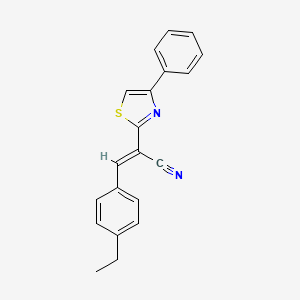
4-benzyl-3-ethyl-1-(2-ethylbenzoyl)-1,4-diazepan-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-benzyl-3-ethyl-1-(2-ethylbenzoyl)-1,4-diazepan-5-one, also known as Ro 15-4513, is a chemical compound that belongs to the benzodiazepine family. It is a potent and selective antagonist of the GABAA receptor, which is the primary inhibitory neurotransmitter in the central nervous system. Ro 15-4513 has been extensively studied for its pharmacological properties and has shown promising results in various scientific research applications.
作用機序
4-benzyl-3-ethyl-1-(2-ethylbenzoyl)-1,4-diazepan-5-one 15-4513 acts as a competitive antagonist of the GABAA receptor, which is the primary inhibitory neurotransmitter in the central nervous system. By binding to the receptor, this compound 15-4513 blocks the action of GABA, leading to the inhibition of neuronal activity. This results in the anxiogenic and convulsant effects of this compound 15-4513.
Biochemical and Physiological Effects:
This compound 15-4513 has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine and to decrease the release of serotonin in the brain. This compound 15-4513 has also been shown to increase the activity of the hypothalamic-pituitary-adrenal axis, which is involved in the stress response. In addition, this compound 15-4513 has been shown to induce seizures and to increase anxiety-like behavior in animal models.
実験室実験の利点と制限
4-benzyl-3-ethyl-1-(2-ethylbenzoyl)-1,4-diazepan-5-one 15-4513 has several advantages for use in laboratory experiments. It is a potent and selective antagonist of the GABAA receptor, which makes it a valuable tool for investigating the role of the receptor in various physiological and pathological conditions. This compound 15-4513 is also relatively easy to synthesize and is commercially available. However, this compound 15-4513 has some limitations, including its anxiogenic and convulsant effects, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on 4-benzyl-3-ethyl-1-(2-ethylbenzoyl)-1,4-diazepan-5-one 15-4513. One possible direction is to investigate the effects of this compound 15-4513 on other neurotransmitter systems and to explore its potential as a treatment for other neurological disorders. Another direction is to develop new analogs of this compound 15-4513 that have improved pharmacological properties and fewer side effects. Finally, further research is needed to better understand the mechanisms underlying the anxiogenic and convulsant effects of this compound 15-4513 and to develop strategies to mitigate these effects.
合成法
The synthesis of 4-benzyl-3-ethyl-1-(2-ethylbenzoyl)-1,4-diazepan-5-one 15-4513 involves the reaction of 2-ethylbenzoyl chloride with 4-benzyl-3-ethyl-1,4-diazepin-5-one in the presence of a base, such as triethylamine. The reaction yields this compound 15-4513 as a white crystalline solid with a melting point of 154-156°C.
科学的研究の応用
4-benzyl-3-ethyl-1-(2-ethylbenzoyl)-1,4-diazepan-5-one 15-4513 has been widely used in scientific research to study the role of the GABAA receptor in various physiological and pathological conditions. It has been shown to be effective in the treatment of anxiety, epilepsy, and alcohol withdrawal syndrome. This compound 15-4513 has also been used to investigate the effects of alcohol on the brain and to develop new drugs for the treatment of alcoholism.
特性
IUPAC Name |
4-benzyl-3-ethyl-1-(2-ethylbenzoyl)-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O2/c1-3-19-12-8-9-13-21(19)23(27)24-15-14-22(26)25(20(4-2)17-24)16-18-10-6-5-7-11-18/h5-13,20H,3-4,14-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXITEITDHUTDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC(=O)N1CC2=CC=CC=C2)C(=O)C3=CC=CC=C3CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5321607.png)


![3-(butylthio)-6-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5321622.png)
![N-[3-(1H-tetrazol-5-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5321629.png)
![2-[(4-allyl-5-{[(2-chlorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B5321631.png)

![2-oxo-N-phenyl-2-[(2R*,3S*,6R*)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]acetamide](/img/structure/B5321639.png)
![2-{[4-(3-phenylpropyl)-1,4-diazepan-1-yl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5321645.png)

![(4aS*,8aR*)-6-[(2,4-dimethylpyrimidin-5-yl)carbonyl]-1-(3-hydroxypropyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5321655.png)
![4-[5-(methylsulfonyl)-4-piperidin-3-ylpyrimidin-2-yl]morpholine](/img/structure/B5321660.png)
![1-benzyl-5-[4-(dimethylamino)-3-nitrobenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5321675.png)
![6-(2-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-2-oxoethyl)-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5321694.png)